2-Hydroxy-5-(hydroxymethyl)benzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-(hydroxymethyl)benzoic acid can be synthesized through several methods. One common synthetic route involves the hydroxymethylation of salicylic acid. This reaction typically uses formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 2,5-dihydroxybenzoic acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: 2,5-Dihydroxybenzoic acid.
Reduction: 2-Hydroxy-5-(hydroxymethyl)benzyl alcohol.
Substitution: Various alkyl or acyl derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-5-(hydroxymethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(hydroxymethyl)benzoic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate the activity of enzymes and influence cellular processes .
Comparison with Similar Compounds
2-Hydroxy-5-(hydroxymethyl)benzoic acid can be compared with other similar compounds such as:
Salicylic Acid: Both compounds have a hydroxyl group ortho to the carboxyl group, but this compound has an additional hydroxymethyl group.
2,5-Dihydroxybenzoic Acid: This compound is an oxidation product of this compound and lacks the hydroxymethyl group.
5-Methoxysalicylic Acid: This compound has a methoxy group instead of a hydroxymethyl group, leading to different chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-hydroxy-5-(hydroxymethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,9-10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKBGCFBEGPHQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609356 | |
Record name | 2-Hydroxy-5-(hydroxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7437-20-9 | |
Record name | 2-Hydroxy-5-(hydroxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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